![molecular formula C8H7N3O2 B1326466 6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1000340-19-1](/img/structure/B1326466.png)
6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the molecular formula C8H7N3O2 . It is also known by other names such as “6-Methyl-5-nitro-7-azaindole” and "1H-Pyrrolo[2,3-b]pyridine, 6-methyl-5-nitro-" .
Synthesis Analysis
The synthesis of pyridine derivatives, including “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine”, often involves the remodeling of (aza)indole/benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular weight of “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is 177.16 g/mol . The compound has a topological polar surface area of 74.5 Ų and a complexity of 216 . The InChI representation of the molecule is InChI=1S/C8H7N3O2/c1-5-7 (11 (12)13)4-6-2-3-9-8 (6)10-5/h2-4H,1H3, (H,9,10)
.
Chemical Reactions Analysis
The compound “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is used as a reagent in the synthesis of Cdc7 kinase inhibitors . It is also an intermediate in the synthesis of 4-anilinoquinazolines .
Physical And Chemical Properties Analysis
The compound “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” has a density of 1.4±0.1 g/cm3 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has no rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is utilized in the synthesis of Cdc7 kinase inhibitors , which are explored as novel cancer therapies . These inhibitors play a crucial role in the regulation of DNA replication and are considered potential targets for anticancer drugs.
Anticancer Drug Design
The compound serves as an intermediate in the synthesis of 4-anilinoquinazolines . These molecules are investigated for their potential as anticancer agents, particularly due to their ability to inhibit tyrosine kinase enzymes, which are often overactive in cancer cells.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Methyl-5-nitro variants, have been reported to exhibit potent activities against FGFR1, 2, and 3 . FGFRs are implicated in various types of tumors, and their inhibition is an attractive strategy for cancer therapy.
Industrial Synthesis
This compound is a reagent in various chemical syntheses, indicating its industrial use in producing pharmaceuticals and potentially other nitrogen-containing heterocyclic compounds .
Wirkmechanismus
While the specific mechanism of action for “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” is not mentioned in the search results, it is worth noting that pyridine derivatives are often found in numerous bioactive molecules . For example, pyridyl sulfones show anti-inflammatory and anti-viral activities .
Zukünftige Richtungen
The future directions for “6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine” could involve further exploration of its potential in the synthesis of various bioactive molecules. Given its role as a reagent in the synthesis of Cdc7 kinase inhibitors , it could be valuable in the development of novel cancer therapies.
Eigenschaften
IUPAC Name |
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7(11(12)13)4-6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYUJKUXLFSSDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646866 |
Source
|
Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
1000340-19-1 |
Source
|
Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.